1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

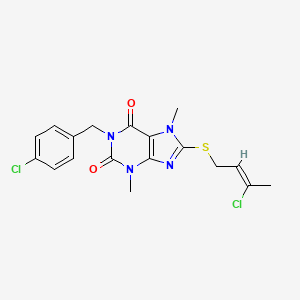

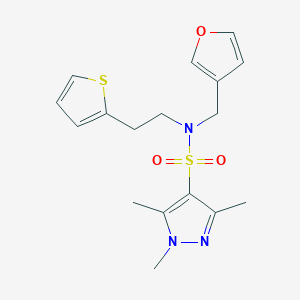

The molecular structure of “1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid” includes a triazole ring, a carboxylic acid group, and a fluoropropyl group . The compound contains a total of 20 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond,Applications De Recherche Scientifique

Fluorescent Dyes and Sensors

Researchers have been exploring the properties of triazole-containing compounds for the development of highly fluorescent dyes. One study found that compounds with a pyrazoolympicene backbone exhibit bright fluorescence in solution and may be of interest for sensing strongly acidic fluorophore environments (Wrona-Piotrowicz et al., 2022). Another study developed 5-amino-1,2,3-triazole-4-carboxylic acids showing potential for the preparation of triazole-based scaffolds, useful in creating peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Biological Activity and Peptidomimetics

The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) has demonstrated the ability of these compounds to exhibit bright blue fluorescence with excellent quantum yields, suggesting their use as sensors for monitoring and controlling pH in biological research (Safronov et al., 2020).

Corrosion Inhibition

Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors. For instance, triazole Schiff bases have shown promising results as corrosion inhibitors for mild steel in acid media, highlighting the significance of molecular structure in determining inhibition efficiency (Chaitra et al., 2015).

Supramolecular Interactions

The supramolecular interactions of 1,2,3-triazoles have been extensively studied, revealing their diverse applications in supramolecular and coordination chemistry. These interactions enable applications far beyond the original scope of click chemistry, including anion recognition and catalysis (Schulze & Schubert, 2014).

Antifungal and Antibacterial Agents

Several studies have focused on synthesizing triazole derivatives with potential as antifungal and antibacterial agents. Notably, triazole-fused fluoroquinolones have shown excellent antibacterial activity against resistant strains, suggesting they are promising candidates for novel anti-infective chemotherapies (Liuzhou et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid is the estrogen receptor (ER), specifically the ER alpha (ERα) subtype . ERα is a nuclear receptor that is activated by the hormone estrogen . It is expressed in various tissues, including the breast, where it plays a crucial role in the development and progression of breast cancer .

Mode of Action

This compound acts as a Selective Estrogen Receptor Degrader (SERD) . SERDs bind to ERα and induce a conformational change that results in the degradation of the receptor . This leads to effective inhibition of ER signaling, even in the presence of activating mutations in the ER that can cause resistance to other endocrine therapies .

Biochemical Pathways

The action of this compound affects the estrogen signaling pathway . By degrading ERα, it disrupts the ability of estrogen to drive the growth and proliferation of ER-positive breast cancer cells . This can lead to a decrease in tumor growth and potentially to tumor regression .

Pharmacokinetics

It is noted that similar compounds have been developed with improved drug properties for oral administration . These improvements may include better absorption, distribution, metabolism, and excretion (ADME) properties, which can enhance the bioavailability of the drug .

Result of Action

The result of the action of this compound is a decrease in ER signaling in ER-positive breast cancer cells . This can lead to a reduction in the growth and proliferation of these cells . In preclinical models, treatment with similar compounds has demonstrated significant tumor regression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of activating mutations in the ER, which can cause resistance to other endocrine therapies

Analyse Biochimique

Cellular Effects

Similar fluorinated compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Fluoropropyl)-1H-1,2,3-triazole-4-carboxylic acid remains largely unexplored

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of this compound in animal models

Propriétés

IUPAC Name |

1-(3-fluoropropyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O2/c7-2-1-3-10-4-5(6(11)12)8-9-10/h4H,1-3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDGRTYQITXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2604331.png)

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)

![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2604352.png)